Asialo GM1

Description

Properties

IUPAC Name |

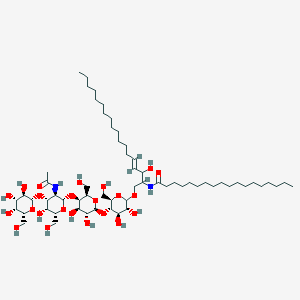

N-[(E)-1-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGMVLNORPMAO-JTFNWEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H114N2O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71012-19-6 | |

| Record name | Asialo GM1 ganglioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Molecular Architecture of Asialo GM1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asialo GM1, a glycosphingolipid of significant interest in immunology and neurobiology, plays a crucial role in various cellular processes, including cell recognition, signal transduction, and immune modulation. This technical guide provides an in-depth exploration of the structure of this compound, its involvement in signaling pathways, and detailed experimental protocols for its analysis. This document is intended to serve as a comprehensive resource for researchers actively engaged in fields where this molecule is of paramount importance.

The Core Structure of this compound

This compound, also known as gangliotetraosylceramide, is a neutral glycosphingolipid derived from the monosialoganglioside GM1 through the enzymatic removal of the sialic acid residue. Its structure is characterized by a hydrophobic ceramide moiety anchored in the cell membrane and a hydrophilic oligosaccharide chain extending into the extracellular space.

The ceramide portion consists of a long-chain amino alcohol (sphingosine) linked to a fatty acid via an amide bond. The oligosaccharide chain is a tetrasaccharide with the sequence Galβ1-3GalNAcβ1-4Galβ1-4Glc, which is attached to the primary hydroxyl group of the ceramide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆₂H₁₁₄N₂O₂₃ | [1] |

| Molecular Weight | Approximately 1255.57 g/mol | [1] |

| Synonyms | Gangliotetraosylceramide, GA1 | |

| CAS Number | 71012-19-6 | [1] |

Conformational Structure

Due to its considerable size and flexibility, a definitive 3D crystal structure of this compound has not been determined. However, conformational studies using computational modeling and NMR spectroscopy have provided valuable insights into its three-dimensional architecture. These studies suggest that the oligosaccharide backbone of this compound is not linear but possesses a notable bend.[2] The overall conformation is thought to be extended, with the terminal galactose and N-acetylgalactosamine residues oriented roughly perpendicular to the galactose and glucose residues closer to the ceramide anchor.[2]

Calculated glycosidic torsion angles for the lowest free energy conformation of the oligosaccharide portion of this compound provide a more detailed picture of its spatial arrangement.

| Glycosidic Linkage | Torsion Angle (φ) | Torsion Angle (ψ) |

| Galβ1-3GalNAc | ~55° | ~-15° |

| GalNAcβ1-4Gal | ~50° | ~0° |

| Galβ1-4Glc | ~50° | ~0° |

Note: These values are derived from computational modeling and may vary depending on the specific microenvironment.

Signaling Pathways Involving this compound

This compound is increasingly recognized for its role as a modulator of cell signaling, particularly in the context of pathogen recognition and immune cell function.

This compound as a Co-receptor for Pseudomonas aeruginosa Flagellin (B1172586)

This compound acts as a co-receptor for the flagellin protein of Pseudomonas aeruginosa, initiating an inflammatory response in epithelial cells.[3][4] The binding of flagellin to this compound, in concert with Toll-like receptor 5 (TLR5), triggers a downstream signaling cascade.

References

- 1. This compound+ CD8+ T cells play a critical role in costimulation blockade–resistant allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and purification of monosialotetrahexosylgangliosides from pig brain by extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling the Subtleties: A Technical Guide to Asialo GM1 and GM1 Ganglioside Differentiation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for distinguishing between Asialo GM1 and GM1 gangliosides. We delve into their core structural, functional, and immunological differences, providing quantitative data, detailed experimental protocols, and visual representations of their distinct signaling pathways to empower your research and development endeavors.

Core Structural and Functional Distinctions

Gangliosides are a class of glycosphingolipids characterized by a ceramide lipid anchor and a complex oligosaccharide chain containing one or more sialic acid residues. The fundamental difference between GM1 and this compound lies in the presence of a single sialic acid (N-acetylneuraminic acid) residue on the glycan chain of GM1, which is absent in this compound.[1] This seemingly minor structural variation leads to significant differences in their physicochemical properties and biological activities.

GM1 is a monosialotetrahexosylganglioside, making it an acidic glycolipid.[2] In contrast, the lack of the anionic sialic acid group renders this compound a neutral glycosphingolipid. This structural divergence is the primary determinant of their distinct roles in cellular processes.

Table 1: Structural and Physicochemical Properties of this compound vs. GM1 Ganglioside

| Property | This compound | GM1 Ganglioside |

| Synonyms | GA1, Ganglio-N-tetraosylceramide | Monosialotetrahexosylganglioside |

| Sialic Acid | Absent | Present (one residue) |

| Charge at Physiological pH | Neutral | Anionic |

| Molecular Formula | C62H114N2O23 | C73H131N3O31 |

| Molecular Weight | ~1255.56 g/mol | ~1546.8 g/mol |

Functionally, GM1 ganglioside is renowned for its crucial roles in the central nervous system, where it is involved in neuronal plasticity, repair mechanisms, and neurotrophin release.[2] It is a key component of lipid rafts and acts as the primary receptor for cholera toxin.[2] this compound, while also present in the nervous system, is most notably recognized as a surface marker on various immune cells, particularly Natural Killer (NK) cells, and is implicated in modulating immune responses.

Quantitative Data for Comparison

The differential binding affinities and cellular expression levels of this compound and GM1 are critical for understanding their specific biological functions.

Table 2: Comparative Binding Affinities of Cholera Toxin

| Ligand | Dissociation Constant (Kd) |

| GM1 Ganglioside | 4.61 x 10⁻¹² M |

| This compound | 1.88 x 10⁻¹⁰ M |

Data obtained from surface plasmon resonance studies.

Table 3: Expression of this compound on Murine Lymphocyte Subsets

| Cell Type | Approximate Percentage of this compound+ Cells |

| NK1.1+ Cells (NK cells) | ~93% |

| γδ T cells | ~53% |

| αβ T cells | ~13% |

| CD8+ T cells | ~20% |

| CD4+ T cells | <1% |

Data from flow cytometric analysis of murine splenocytes.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Ganglioside Separation

This protocol provides a method for the analytical separation of this compound and GM1 from a mixed ganglioside preparation.

Materials:

-

High-performance TLC (HPTLC) plates (silica gel 60)

-

Developing chamber

-

Chloroform

-

Methanol

-

0.2% aqueous CaCl2 solution

-

Resorcinol (B1680541) reagent (for sialic acid detection)

-

Orcinol-sulfuric acid reagent (for total glycolipids)

-

Ganglioside standards (this compound and GM1)

Procedure:

-

Plate Preparation: Activate the HPTLC plate by heating at 110°C for 30 minutes. Allow to cool in a desiccator.

-

Sample Application: Dissolve the ganglioside extract and standards in a small volume of chloroform:methanol (2:1, v/v). Spot the samples and standards onto the origin of the HPTLC plate using a capillary tube or microsyringe.

-

Chromatogram Development: Prepare the developing solvent system: chloroform:methanol:0.2% CaCl2 (60:40:9, v/v/v). Place the solvent in the developing chamber and allow it to equilibrate. Place the HPTLC plate in the chamber and allow the solvent front to migrate to approximately 1 cm from the top of the plate.

-

Visualization:

-

Resorcinol Staining (Sialic Acid Specific): Spray the dried plate with the resorcinol reagent and heat at 120°C for 15 minutes. GM1 will appear as a purple-blue band, while this compound will not be stained.

-

Orcinol-Sulfuric Acid Staining (General Glycolipid): Spray the plate with the orcinol-sulfuric acid reagent and heat at 100°C for 10-15 minutes. Both this compound and GM1 will appear as purple-violet bands. This compound will have a higher Rf value (migrate further) than GM1 due to its lower polarity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Differentiation

This protocol outlines a general approach for the separation and identification of this compound and GM1 using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate

-

Mobile Phase B: Acetonitrile:Isopropanol (50:50) with 0.1% formic acid and 5 mM ammonium acetate

-

Gradient: A linear gradient from 60% B to 100% B over 20 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Parameters (Example):

-

Ionization Mode: Negative ESI

-

Scan Range: m/z 500-2000

-

Collision Energy: Optimized for fragmentation of precursor ions.

-

Precursor Ions:

-

GM1 (d18:1/18:0): [M-H]⁻ at m/z 1545.8

-

This compound (d18:1/18:0): [M-H]⁻ at m/z 1254.8

-

-

Product Ions: Fragmentation will yield characteristic ions corresponding to the loss of sugar moieties. The absence of the sialic acid fragment (m/z 291.1) in the this compound spectrum is a key differentiating feature.

In Vivo Depletion of NK Cells using Anti-Asialo GM1 Antibody

This protocol describes the depletion of this compound-positive cells, primarily NK cells, in mice.

Materials:

-

Anti-Asialo GM1 polyclonal antibody (rabbit)

-

Sterile phosphate-buffered saline (PBS)

-

Experimental mice (e.g., C57BL/6)

-

Control antibody (normal rabbit IgG)

Procedure:

-

Antibody Reconstitution: Reconstitute the lyophilized anti-Asialo GM1 antibody and control IgG in sterile PBS according to the manufacturer's instructions.

-

Dosing: A typical dose for NK cell depletion is 20-50 µL of the reconstituted antibody administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal dose and frequency should be determined for each specific experimental model.

-

Treatment Schedule: For sustained depletion, injections are typically repeated every 4-7 days. A common schedule involves an initial injection 24-48 hours before the experimental procedure, followed by subsequent injections to maintain depletion.

-

Verification of Depletion: Depletion of NK cells can be confirmed by flow cytometric analysis of splenocytes or peripheral blood mononuclear cells using NK cell-specific markers such as NK1.1 or CD49b (DX5).

Signaling Pathways and Molecular Interactions

The structural differences between this compound and GM1 lead to their involvement in distinct signaling cascades.

GM1 Ganglioside and TrkA Receptor Signaling

GM1 is known to modulate the signaling of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][3] GM1 is thought to associate with TrkA within lipid rafts, facilitating receptor dimerization and autophosphorylation upon NGF binding. This initiates a downstream signaling cascade that promotes neuronal survival and differentiation.[3]

Caption: GM1 association with TrkA potentiates NGF-mediated signaling.

This compound as an Accessory Molecule in T-Cell Signaling

This compound is expressed on subsets of T cells and is thought to function as an accessory molecule in T-cell receptor (TCR) signaling, particularly in cytotoxic T lymphocytes (CTLs). Its interaction with components of the TCR complex may modulate the threshold for T-cell activation and influence cytotoxic activity.

Caption: this compound modulates TCR signaling in cytotoxic T-cells.

Conclusion

The distinction between this compound and GM1 ganglioside, rooted in the presence or absence of a single sialic acid residue, has profound implications for their biological roles. This guide provides a foundational framework for researchers to understand and experimentally approach these differences. By leveraging the provided data, protocols, and pathway diagrams, scientists and drug development professionals can more effectively target and manipulate the pathways governed by these two critical glycosphingolipids.

References

- 1. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GM1 ganglioside induces phosphorylation and activation of Trk and Erk in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganglioside GM1 binds to the Trk protein and regulates receptor function - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Asialo GM1: A Technical Guide

Introduction

Asialo GM1, a neutral glycosphingolipid, has emerged from a niche discovery to become an indispensable tool in immunology and neuroscience research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.

This compound is structurally defined as gangliotetraosylceramide (Gg4Cer), an uncharged analog of the monosialoganglioside GM1.[1] Its discovery and subsequent characterization have been pivotal in advancing our understanding of the innate immune system, particularly the biology of Natural Killer (NK) cells.[1] Furthermore, its presence in the nervous system has implicated it in various neurological processes and pathologies.

This guide will delve into the historical milestones of this compound research, present quantitative data on its expression, provide detailed experimental protocols for its study, and illustrate its known signaling contexts through pathway and workflow diagrams.

Discovery and Historical Perspective

The story of this compound is intrinsically linked to the broader history of ganglioside research. The term "ganglioside" was first coined by the German biochemist Ernst Klenk in 1942, following his isolation of these acidic glycosphingolipids from ganglion cells of the brain. While the presence of gangliosides in the brain was known from the late 19th century, their complex structures were not elucidated until the mid-1950s.

The specific discovery of this compound as a distinct molecular entity is not pinpointed to a single seminal publication but rather emerged from the systematic characterization of gangliosides and their derivatives. A pivotal moment in the history of this compound research came in 1981 with the publication by Kasai et al. in Nature, which demonstrated the in vivo effect of an anti-asialo GM1 antibody on natural killer cell activity.[2] This study established this compound as a key surface marker for murine NK cells and introduced a powerful method for their in vivo depletion, a technique that remains widely used today.[1][3]

Subsequent research in the 1980s further solidified the association of this compound with the immune system, revealing its expression on various lymphocyte subsets beyond NK cells.[4] These early studies also began to explore its presence and potential roles in the nervous system, with findings indicating its localization in myelin.[5] The development of monoclonal antibodies against this compound in the late 1980s provided more specific tools for its study, although polyclonal antibodies remain in wide use.[1]

Physicochemical Properties and Structure

This compound is a neutral glycosphingolipid, distinguished from its parent molecule, GM1, by the absence of a sialic acid residue. Its structure consists of a ceramide lipid anchor attached to a neutral oligosaccharide chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C62H114N2O23 | [PubChem CID: 6450363] |

| Molecular Weight | 1255.6 g/mol | [PubChem CID: 6450363] |

| Synonyms | Gangliotetraosylceramide, Gg4Cer, GA1 | [4, PubChem CID: 6450363] |

| Structure | Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer | [1] |

Expression of this compound

This compound is expressed on a variety of cell types, most notably on cells of the hematopoietic lineage and in the nervous system. Its expression profile can vary depending on the species, strain, and activation state of the cells.

Expression on Immune Cells

This compound is widely recognized as a marker for murine Natural Killer (NK) cells.[1][6] However, its expression is not exclusive to this lineage. It is also found on subsets of T lymphocytes, including CD8+ T cells and γδ T cells, as well as on basophils.[6][7][8] The expression on different immune cell populations has significant implications for the interpretation of in vivo depletion studies using anti-asialo GM1 antibodies.

Table 2: Expression of this compound on Murine Immune Cell Subsets

| Cell Type | Mouse Strain | Percentage of Positive Cells | Reference |

| NK Cells (NK1.1+) | C57BL/6 | ~93% | [7] |

| γδ T Cells | C57BL/6 | ~53% | [7] |

| αβ T Cells | C57BL/6 | ~13% | [7] |

| CD8+ T Cells | C57BL/6 | ~20% | [7] |

| CD4+ T Cells | C57BL/6 | ~1% | [7] |

| Basophils | C57BL/6, BALB/c, C3H, A/J | Whole population | [8] |

| NKT Cells | C57BL/6 | Marginally expressed | [9] |

Expression in the Nervous System

In the nervous system, this compound has been identified as a component of myelin, the lipid-rich sheath that insulates nerve fibers.[5] Its presence in the brain suggests potential roles in neuronal function and pathology, although this area of research is less developed compared to its immunological functions.

Biological Functions and Signaling

The precise signaling functions of this compound are still being elucidated. However, its localization within lipid rafts suggests a role in the spatial organization of signaling complexes at the cell surface.[10][11]

Role in Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, including gangliosides. These domains serve as platforms for the assembly of signaling molecules, thereby facilitating efficient signal transduction. This compound, along with GM1, is a known component of lipid rafts in lymphocytes.[10] The clustering of GM1-containing lipid rafts has been shown to regulate integrin function and T-cell adhesion.[12] It is plausible that this compound plays a similar role in organizing signaling complexes within these microdomains.

Function in Immune Regulation

The most well-characterized function of this compound is its role as a marker for NK cells and its utility in their in vivo depletion. This has been instrumental in defining the role of NK cells in various physiological and pathological processes, including anti-tumor immunity, anti-viral responses, and transplantation.[1][3] Studies have also suggested a direct role for this compound-positive cells in the suppression of antibody-producing B cells.[13]

Experimental Protocols

A variety of experimental techniques are employed to study this compound. The following sections provide detailed protocols for some of the key methodologies.

Isolation and Purification of this compound from Brain Tissue

This protocol describes a general method for the extraction and purification of gangliosides, which can be adapted for the specific isolation of this compound.

Materials:

-

Brain tissue (e.g., bovine, porcine)

-

Chloroform

-

Methanol

-

0.25% aqueous KCl solution

-

DEAE-Sepharose or similar anion-exchange chromatography resin

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60)

-

Developing solvent for TLC (e.g., chloroform:methanol:0.25% KCl, 60:35:8 v/v/v)

-

Resorcinol (B1680541) reagent for visualization

Procedure:

-

Homogenization and Extraction: Homogenize brain tissue in a chloroform:methanol (1:1, v/v) mixture. Further extract the tissue pellet with chloroform:methanol (2:1, v/v). Pool the extracts.

-

Partitioning: Add 0.2 volumes of 0.25% KCl to the combined extract and mix thoroughly. Centrifuge to separate the phases. The upper aqueous phase contains the gangliosides.

-

Anion-Exchange Chromatography: Apply the upper phase to a DEAE-Sepharose column equilibrated in chloroform:methanol:water (30:60:8, v/v/v). Wash the column extensively with the same buffer. Elute the neutral glycosphingolipids, including this compound, with a high-salt buffer or a change in solvent polarity.

-

Silica Gel Chromatography: Further purify the this compound-containing fraction by silica gel column chromatography using a stepwise gradient of chloroform:methanol.

-

Purity Assessment by TLC: Assess the purity of the fractions by TLC. Spot the samples on a silica gel plate and develop the chromatogram. Visualize the gangliosides by spraying with resorcinol reagent and heating. This compound will migrate further than the sialic acid-containing gangliosides.[14][15][16]

In Vivo Depletion of NK Cells using Anti-Asialo GM1 Antibody

This is a widely used protocol to study the function of NK cells in vivo.

Materials:

-

Anti-Asialo GM1 antibody (polyclonal, rabbit)

-

Sterile phosphate-buffered saline (PBS)

-

Experimental mice (e.g., C57BL/6, BALB/c)

-

Control antibody (e.g., normal rabbit serum)

Procedure:

-

Antibody Reconstitution and Dilution: Reconstitute the lyophilized anti-asialo GM1 antibody in sterile water or PBS according to the manufacturer's instructions. Dilute the antibody to the desired concentration in sterile PBS. A typical dose is 20-50 µL of the reconstituted antibody per mouse.

-

Administration: Inject the diluted antibody intraperitoneally (i.p.) or intravenously (i.v.) into the mice. The frequency of administration depends on the desired duration of NK cell depletion. For sustained depletion, injections are typically repeated every 3-4 days.[3][17][18]

-

Control Group: Administer an equivalent volume of control antibody (e.g., normal rabbit serum) to a control group of mice.

-

Verification of Depletion: To confirm the depletion of NK cells, collect splenocytes or peripheral blood from a subset of treated and control mice 24-48 hours after the first injection. Stain the cells with antibodies against NK cell markers (e.g., NK1.1, CD49b) and analyze by flow cytometry.

Table 3: Dosing Regimen for In Vivo NK Cell Depletion

| Parameter | Recommendation | Reference |

| Antibody | Anti-Asialo GM1 (polyclonal, rabbit) | [3][17] |

| Dose | 20-50 µL per mouse (i.p. or i.v.) | [3] |

| Frequency | Every 3-4 days for sustained depletion | [3][17] |

| Verification | Flow cytometry of splenocytes or blood for NK cell markers (NK1.1, CD49b) | [18] |

Flow Cytometry for this compound Expression

This protocol outlines the steps for detecting this compound on the surface of immune cells.

Materials:

-

Single-cell suspension of immune cells (e.g., splenocytes, peripheral blood mononuclear cells)

-

Primary antibody: Anti-Asialo GM1 antibody (polyclonal or monoclonal)

-

Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG (if using a rabbit primary)

-

Antibodies for other cell surface markers (e.g., CD3, CD4, CD8, NK1.1)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fixable viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

-

Viability Staining: Stain the cells with a fixable viability dye to exclude dead cells from the analysis.

-

Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.

-

Primary Antibody Staining: Incubate the cells with the anti-asialo GM1 antibody at the predetermined optimal concentration.

-

Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, wash the cells and then incubate with a fluorochrome-conjugated secondary antibody.

-

Staining for Other Markers: Co-stain the cells with directly conjugated antibodies against other cell surface markers to identify specific cell populations.

-

Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the expression of this compound on the different immune cell subsets.

Conclusion

The discovery of this compound and its establishment as a key marker for natural killer cells has profoundly impacted the field of immunology. The ability to deplete NK cells in vivo using anti-asialo GM1 antibodies has been instrumental in elucidating their role in health and disease. As research continues, a deeper understanding of the signaling functions of this compound, particularly within the context of lipid rafts, is likely to emerge. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted biology of this important glycosphingolipid. The ongoing development of more specific monoclonal antibodies against this compound will further refine our ability to study its expression and function, paving the way for new discoveries in both immunology and neuroscience.

References

- 1. Establishment of anti-asialo-GM1 rabbit monoclonal antibodies capable of reducing natural killer cell activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo effect of anti-asialo GM1 antibody on natural killer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Asialo GM1 NK Cell Depleting Antibody Does Not Alter the Development of Bleomycin Induced Pulmonary Fibrosis | PLOS One [journals.plos.org]

- 4. Selective expression of this compound on maturational subsets of lymphocytes in normal and athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ganglio-N-tetraosylceramide (this compound), an antigen common to the brain and immune system: its localization in myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 7. This compound+ CD8+ T cells play a critical role in costimulation blockade–resistant allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NK cell-depleting anti-asialo GM1 antibody exhibits a lethal off-target effect on basophils in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential Regulation of GM1 and Asialo-GM1 Expression by T Cells and Natural Killer (NK) Cells in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Clustering T-cell GM1 lipid rafts increases cellular resistance to shear on fibronectin through changes in integrin affinity and cytoskeletal dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Asialo-GM1+ natural killer cells directly suppress antibody-producing B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]

- 16. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. Anti-Asialo GM1 NK Cell Depleting Antibody Does Not Alter the Development of Bleomycin Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural killer cell depletion in vivo (mouse) [protocols.io]

Asialo GM1 Expression on Murine NK Cells: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Asialo GM1 (ASGM1) is a neutral glycosphingolipid, specifically gangliotetraosylceramide, that has long served as a key cell surface marker for the identification and in vivo depletion of murine Natural Killer (NK) cells. As critical components of the innate immune system, NK cells are pivotal in immune surveillance against tumors and viral infections. Consequently, understanding the expression patterns and functional implications of ASGM1 is crucial for immunological research and the development of novel immunotherapies. This technical guide provides a comprehensive overview of ASGM1 expression on murine NK cells, detailed experimental protocols for its study, and an exploration of its role in NK cell biology.

Data Presentation: Quantitative Analysis of this compound Expression

The expression of this compound is not uniform across all NK cell populations. Notably, its levels differ significantly between conventional NK (cNK) cells, which circulate systemically, and tissue-resident NK (trNK) cells. The following tables summarize the differential expression of ASGM1 on these NK cell subsets across various tissues and common laboratory mouse strains. NK cells are typically identified as CD3-negative and NKp46-positive lymphocytes. Within this population, cNK cells are characterized as CD49b+CD49a-, while trNK cells are CD49b-CD49a+.

Table 1: this compound Expression on NK Cell Subsets in C57BL/6 Mice

| Tissue | NK Cell Subset | This compound Expression Level |

| Spleen | Conventional (cNK) | High |

| Tissue-Resident (trNK) | Low/Variable | |

| Liver | Conventional (cNK) | High |

| Tissue-Resident (trNK) | Low/Variable | |

| Lung | Conventional (cNK) | High |

| Tissue-Resident (trNK) | Low/Variable | |

| Kidney | Conventional (cNK) | High |

| Tissue-Resident (trNK) | Low/Variable |

Data synthesized from studies demonstrating differential expression patterns. "High" indicates uniform and bright staining by flow cytometry, whereas "Low/Variable" suggests dim, heterogeneous, or absent staining.

Table 2: this compound Expression on NK Cell Subsets in BALB/c Mice

| Tissue | NK Cell Subset | This compound Expression Level |

| Spleen | Conventional (cNK) | High |

| Tissue-Resident (trNK) | Low/Variable | |

| Liver | Conventional (cNK) | High |

| Tissue-Resident (trNK) | Low/Variable | |

| Lung | Conventional (cNK) | High |

| Tissue-Resident (trNK) | Low/Variable | |

| Kidney | Conventional (cNK) | High |

| Tissue-Resident (trNK) | Low/Variable |

Expression patterns in BALB/c mice mirror those observed in C57BL/6 mice, with conventional NK cells consistently showing higher levels of this compound expression compared to their tissue-resident counterparts.[1][2]

Core Concepts and Considerations

This compound is a widely used marker for NK cells, particularly for in vivo depletion studies using anti-ASGM1 antibodies. However, it is crucial to recognize that ASGM1 is not exclusively expressed on NK cells. Other immune cells, such as basophils, subsets of T cells (including some NKT cells, though often at lower levels), and macrophages, can also express this glycolipid. This "off-target" expression is a critical consideration when interpreting data from experiments involving anti-ASGM1-mediated cell depletion.

Functionally, this compound is known to be enriched in lipid rafts, which are specialized microdomains within the cell membrane that serve as platforms for signal transduction.[3][4] While ASGM1 itself is not a primary signaling receptor, its presence within these rafts can modulate the activity of various signaling proteins, thereby influencing NK cell activation and effector functions.

Experimental Protocols

Protocol 1: Immunophenotyping of this compound+ NK Cells by Flow Cytometry

This protocol describes the staining of murine splenocytes to identify and quantify this compound-expressing NK cells.

Materials:

-

Single-cell suspension of murine splenocytes

-

FACS Buffer: PBS with 2% FBS and 2 mM EDTA

-

Fc Block (e.g., anti-mouse CD16/CD32)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD3 (e.g., clone 17A2)

-

Anti-NKp46 (e.g., clone 29A1.4) or Anti-NK1.1 (e.g., clone PK136, for C57BL/6)

-

Anti-Asialo GM1 (polyclonal rabbit IgG is commonly used)

-

Fluorochrome-conjugated secondary antibody (if using an unconjugated primary anti-ASGM1)

-

-

Viability Dye (e.g., 7-AAD, DAPI)

-

96-well V-bottom plate

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes by mechanical dissociation and red blood cell lysis.

-

Wash cells with FACS buffer and adjust the cell concentration to 1-2 x 10^7 cells/mL.

-

Add 100 µL of cell suspension (1-2 x 10^6 cells) to each well of a 96-well plate.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend cells in 50 µL of FACS buffer containing Fc Block and incubate for 10-15 minutes at 4°C.

-

Without washing, add the primary antibody cocktail (anti-CD3, anti-NKp46/NK1.1, and anti-Asialo GM1) at pre-titrated optimal concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with 200 µL of FACS buffer per well.

-

If using an unconjugated primary anti-ASGM1 antibody, resuspend the cell pellet in 50 µL of FACS buffer containing the appropriate fluorochrome-conjugated secondary antibody. Incubate for 20-30 minutes at 4°C in the dark. Wash twice as in step 8.

-

Resuspend the final cell pellet in 200 µL of FACS buffer containing a viability dye.

-

Acquire events on a flow cytometer.

Gating Strategy: A typical gating strategy involves sequentially identifying the population of interest.

Protocol 2: In Vivo Depletion of NK Cells Using Anti-Asialo GM1 Antibody

This protocol provides a general guideline for the in vivo depletion of conventional NK cells.

Materials:

-

Anti-Asialo GM1 antibody (polyclonal rabbit serum, e.g., Wako or BioLegend)

-

Sterile, endotoxin-free PBS

-

Mice (e.g., C57BL/6 or BALB/c)

-

Sterile syringes and needles

Procedure:

-

Reconstitute the lyophilized anti-Asialo GM1 antibody in sterile PBS according to the manufacturer's instructions.

-

For a standard depletion regimen, administer 25-50 µL of the reconstituted antibody solution (this volume typically contains enough antibody to deplete NK cells in one adult mouse) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

The initial injection is typically given 24 to 48 hours before the experimental procedure.

-

To maintain depletion over a longer period, subsequent injections can be administered every 4-5 days.

-

A control group of mice should be injected with a corresponding volume of normal rabbit serum or IgG isotype control.

-

Verification of Depletion: It is critical to verify the efficacy of depletion. This is typically done by harvesting spleens or collecting blood from a subset of treated and control mice 24 hours after the initial antibody injection. The percentage of NK cells (e.g., CD3- NKp46+) is then assessed by flow cytometry as described in Protocol 1. Successful depletion is generally defined as >90% reduction in the target NK cell population in the spleen and blood.

Workflow for In Vivo NK Cell Depletion and Analysis:

Protocol 3: Chromium-51 Release Cytotoxicity Assay

This assay measures the cytotoxic activity of NK cells against a susceptible target cell line, such as YAC-1.

Materials:

-

Effector cells: Murine splenocytes (or enriched NK cells)

-

Target cells: YAC-1 lymphoma cell line

-

Complete RPMI-1640 medium (with 10% FBS)

-

Sodium Chromate (51Cr) solution

-

96-well round-bottom plate

-

Triton X-100 (for maximum release)

-

Gamma counter

Procedure:

-

Target Cell Labeling: a. Resuspend 1-2 x 10^6 YAC-1 cells in 100 µL of medium. b. Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing gently every 15 minutes. c. Wash the labeled target cells three times with a large volume of medium to remove unincorporated 51Cr. d. Resuspend the cells in fresh medium and adjust the concentration to 1 x 10^5 cells/mL.

-

Assay Setup: a. Prepare serial dilutions of effector cells (splenocytes) in the 96-well plate to achieve various Effector-to-Target (E:T) ratios (e.g., 100:1, 50:1, 25:1). b. Add 100 µL of the labeled target cell suspension (10,000 cells) to each well. c. Spontaneous Release Control: Wells containing only target cells and medium. d. Maximum Release Control: Wells containing target cells and 2% Triton X-100. e. Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Harvesting and Counting: a. Centrifuge the plate at 200 x g for 5 minutes. b. Carefully harvest 100 µL of supernatant from each well and transfer to counting tubes. c. Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

-

Calculation: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

This compound in the Context of the NK Cell Membrane

This compound does not possess an intrinsic signaling domain. Instead, its function is tied to its localization within lipid rafts. These dynamic membrane microdomains are enriched in cholesterol and sphingolipids, creating a more ordered environment that facilitates the congregation of signaling molecules. The presence of ASGM1 can influence the composition and stability of these rafts, thereby modulating NK cell signaling cascades initiated by activating and inhibitory receptors.

Conclusion

This compound remains an indispensable marker in murine NK cell research. A thorough understanding of its expression patterns, particularly the dichotomy between conventional and tissue-resident NK cells, is essential for accurate data interpretation. The protocols provided herein offer a robust framework for investigating the role of ASGM1-expressing NK cells. While the use of anti-ASGM1 for in vivo depletion is a powerful tool, researchers must remain cognizant of its effects on other ASGM1-positive cell populations. Future research, potentially leveraging newly developed monoclonal antibodies, will continue to refine our understanding of this critical glycosphingolipid in the complex biology of natural killer cells.

References

- 1. Tissue resident NK cells mediate ischemic kidney injury and are not depleted by anti-Asialo GM1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Regulation of GM1 and Asialo-GM1 Expression by T Cells and Natural Killer (NK) Cells in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential regulation of GM1 and asialo-GM1 expression by T cells and natural killer (NK) cells in respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Asialo GM1 in the Immune Landscape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asialo GM1 (ASGM1) is a neutral glycosphingolipid that has emerged as a significant molecule in the intricate network of the immune system. While classically utilized as a surface marker for the depletion of natural killer (NK) cells in murine models, its functional significance extends to a broader range of immune effector cells. This technical guide provides an in-depth exploration of the core functions of this compound, its expression profile across various immune cell lineages, and its involvement in critical immunological processes, including anti-viral and anti-tumor immunity. We will delve into the experimental methodologies used to study ASGM1, present quantitative data from key studies, and visualize the complex interactions and pathways associated with this multifaceted molecule. This guide is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development, aiming to unravel the therapeutic potential of targeting ASGM1-positive cell populations.

Introduction to this compound

This compound is a gangliotetraosylceramide, a type of glycosphingolipid characterized by the absence of a sialic acid residue that is present in its precursor, GM1.[1] These lipids are key components of the cell membrane and are particularly enriched in lipid rafts.[2] Lipid rafts are specialized membrane microdomains that serve as organizing centers for signal transduction molecules, playing a crucial role in various cellular processes, including immune signaling.[2] The expression of this compound is not ubiquitous and is dynamically regulated on the surface of several immune cell types, suggesting a role in specific immune responses.

Historically, the administration of polyclonal anti-Asialo GM1 antibodies has been a cornerstone of immunological research, primarily to ablate NK cell activity in vivo and thereby elucidate the function of these cells in various disease models.[1][3][4][5] However, it is now unequivocally clear that the effects of such treatments are not limited to NK cells, necessitating a more nuanced understanding of ASGM1's role across the immune system.[6][7]

Cellular Expression of this compound

The expression of this compound is a defining characteristic of several key immune cell populations. While its prevalence on NK cells is well-established, a growing body of evidence has detailed its presence on other lymphoid and myeloid cells.

Natural Killer (NK) and NKT Cells

This compound is constitutively and highly expressed on the surface of murine NK cells, making it a reliable marker for this lineage.[1][8] Anti-ASGM1 antibodies are potent tools for the in vivo depletion of NK cells.[3][4][5] NKT cells, a specialized subset of T cells that share characteristics with NK cells, also express this compound.[6][8]

T Lymphocytes

This compound is not confined to the innate immune system. Subsets of T lymphocytes also express this glycolipid.

-

CD8+ T Cells: A significant proportion of CD8+ T cells, approximately 20% in B6 mice, express this compound.[9][10] The expression of ASGM1 on CD8+ T cells is often considered an activation marker, increasing with cell division.[9] These ASGM1+ CD8+ T cells are implicated in critical immune responses, including costimulation blockade-resistant allograft rejection.[9][10] During viral infections, such as with Respiratory Syncytial Virus (RSV), activated CD8+ T cells upregulate ASGM1 expression.[2][11]

-

γδ T Cells: A substantial subset of γδ T cells (around 53% in B6 mice) are also positive for this compound.[9][10]

-

CD4+ T Cells: In contrast, this compound expression on CD4+ T cells is generally low, with approximately 1% of the population being positive.[9][10]

Myeloid Cells

The expression of this compound extends to the myeloid lineage, although the patterns of expression and functional implications are still being elucidated.

-

Macrophages and Monocytes: this compound is present on a subset of monocytes and macrophages.[12] For instance, alveolar and lung interstitial macrophages have been shown to be predominantly ASGM1-positive (98%).[13] The expression of ASGM1 on peritoneal macrophages can be upregulated by activating agents.[14]

-

Basophils: The entire population of basophils constitutively expresses this compound, making them susceptible to depletion by anti-ASGM1 antibodies.[3]

Quantitative Data on this compound Expression

For ease of comparison, the following table summarizes the quantitative data on the expression of this compound across different immune cell populations as reported in the literature.

| Cell Type | Species/Strain | Tissue | Percentage of Parent Population Expressing this compound | Reference |

| NK1.1+ Cells | B6 Mouse | Spleen | ~93% | [9][10] |

| CD8+ T Cells | B6 Mouse | Spleen | ~20% | [9][10] |

| γδ T Cells | B6 Mouse | Spleen | ~53% | [9][10] |

| αβ T Cells | B6 Mouse | Spleen | ~13% | [9] |

| CD4+ T Cells | B6 Mouse | Spleen | ~1% | [9][10] |

| Alveolar Macrophages | C57BL/6J Mouse | Lung | ~98% | [13] |

| Lung Interstitial Macrophages | C57BL/6J Mouse | Lung | ~98% | [13] |

| Blood Monocytes | C57BL/6J Mouse | Blood | ~4% | [13] |

| Spleen Macrophages | C57BL/6J Mouse | Spleen | ~2% | [13] |

Functional Roles of this compound in the Immune System

The expression of this compound on various immune cells is intrinsically linked to their function, particularly in host defense and immune regulation.

Anti-Tumor Immunity

ASGM1-positive cells, predominantly NK cells, play a crucial role in immune surveillance against tumors. The depletion of these cells using anti-ASGM1 antibodies leads to enhanced growth of transplanted tumors in vivo.[4][5] Furthermore, nonparenchymal liver cells that are ASGM1-positive can suppress the formation of hepatic metastases.[15] The implementation of T cell-mediated anti-tumor immunity in vivo has also been shown to require the participation of anti-ASGM1 antibody-sensitive cells.[16][17]

Anti-Viral Immunity

The upregulation of this compound on NK and CD8+ T cells during viral infections highlights its importance in anti-viral responses.[2][11] In the context of RSV infection, the depletion of ASGM1-expressing cells in BALB/c mice resulted in reduced IFN-γ levels, increased viral load, and delayed viral clearance.[11] This indicates that ASGM1-positive cells are critical for controlling RSV infection.[2][11]

Allograft Rejection

ASGM1+ CD8+ T cells have been identified as key players in costimulation blockade-resistant allograft rejection.[9][10] The addition of anti-ASGM1 antibodies to a costimulation blockade regimen significantly delays skin allograft rejection, an effect attributed to the inhibition of CD8-dependent rejection.[10]

Role in Autoimmunity

The presence of autoantibodies against this compound has been observed in patients with systemic lupus erythematosus (SLE) and Behçet's disease who present with neurological manifestations.[18] This suggests a potential role for ASGM1 in the pathogenesis of certain autoimmune conditions.

Signaling and Molecular Interactions

While a complete signaling pathway initiated by this compound has yet to be fully elucidated, its localization within lipid rafts provides a framework for its function. As a component of these signaling platforms, ASGM1 is thought to contribute to the spatial organization of receptors and signaling molecules, thereby modulating cellular activation and effector functions.

For alloreactive cytotoxic T lymphocytes (CTLs), ASGM1 may function as an accessory molecule to the T-cell receptor, influencing both the specificity and the nature of the cytotoxic response.[19] The expression of ASGM1 on CTLs is associated with antigen-nonspecific, NK-like killing activity.[19]

Caption: Conceptual signaling pathway of this compound in a T lymphocyte.

Experimental Protocols

The study of this compound function heavily relies on specific experimental techniques, primarily involving the use of anti-ASGM1 antibodies for in vivo depletion and flow cytometry for cellular analysis.

In Vivo Depletion of this compound-Positive Cells

This protocol is widely used to assess the in vivo function of ASGM1-expressing cells, particularly NK cells.

Materials:

-

Anti-Asialo GM1 polyclonal antibody (e.g., from Wako Pure Chemical Industries or BioLegend) or a specific monoclonal antibody.[1]

-

Control serum (e.g., normal rabbit serum).

-

Sterile phosphate-buffered saline (PBS).

-

Experimental mice (e.g., C57BL/6, BALB/c).

Procedure:

-

Reconstitution: If the antibody is lyophilized, reconstitute it according to the manufacturer's instructions with sterile PBS or water.[12]

-

Dilution: Dilute the anti-ASGM1 antibody and control serum in sterile PBS to the desired concentration. A typical dose for in vivo depletion is 20-50 µL of the reconstituted antibody administered via intravenous (IV) or intraperitoneal (IP) injection.[12]

-

Administration: Inject the diluted antibody or control serum into the mice. The injection schedule can vary depending on the experimental design. For sustained depletion, repeated injections every 3-4 days may be necessary.[12]

-

Verification of Depletion: At the desired time point post-injection, harvest spleens or other tissues of interest. Prepare single-cell suspensions and perform flow cytometry to confirm the depletion of the target cell population (e.g., NK1.1+ cells).

Caption: Experimental workflow for in vivo depletion of this compound+ cells.

Flow Cytometric Analysis of this compound Expression

Flow cytometry is essential for quantifying the expression of this compound on different immune cell subsets.

Materials:

-

Single-cell suspension from the tissue of interest (e.g., spleen, peripheral blood).

-

Anti-Asialo GM1 antibody (polyclonal or monoclonal).

-

Fluorochrome-conjugated secondary antibody (if the primary anti-ASGM1 is not directly conjugated).

-

Fluorochrome-conjugated antibodies against other cell surface markers (e.g., CD3, CD4, CD8, NK1.1, CD49b).

-

Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.

-

Flow cytometry buffer (e.g., PBS with 2% FBS).

-

Viability dye.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to approximately 1x10^7 cells/mL.

-

Fc Block: Incubate the cells with Fc block for 10-15 minutes on ice to block Fc receptors.

-

Primary Antibody Staining: Add the anti-Asialo GM1 antibody at a pre-titrated optimal concentration and incubate for 30 minutes on ice.

-

Washing: Wash the cells with flow cytometry buffer.

-

Secondary Antibody Staining (if applicable): If the primary antibody is unconjugated, add a fluorochrome-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.

-

Surface Marker Staining: Add a cocktail of fluorochrome-conjugated antibodies for other cell surface markers and incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with flow cytometry buffer.

-

Viability Staining: Resuspend the cells in buffer containing a viability dye.

-

Acquisition: Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using appropriate software, gating on viable, single cells and then on the immune cell populations of interest to determine the percentage and intensity of this compound expression.

Conclusion and Future Directions

This compound is far more than a simple marker for NK cells; it is a functionally important glycosphingolipid expressed on a variety of key immune effector cells. Its role in anti-tumor and anti-viral immunity is well-documented, and its involvement in allograft rejection and autoimmunity is an active area of investigation. The development of more specific monoclonal antibodies against this compound will be instrumental in dissecting its precise functions on different cell types, avoiding the confounding effects of polyclonal antibody preparations.[1][7][8][20]

For drug development professionals, the targeted modulation of this compound-positive cell populations presents a promising therapeutic avenue. Strategies to enhance the activity of ASGM1+ effector cells could bolster anti-cancer and anti-viral therapies. Conversely, the targeted depletion or inhibition of specific ASGM1+ cell subsets, such as activated CD8+ T cells, could be beneficial in the context of autoimmune diseases and transplant rejection. A deeper understanding of the signaling pathways governed by this compound will be critical in designing such targeted immunotherapies. Future research should focus on elucidating the downstream signaling events following ASGM1 engagement and on the development of novel therapeutic agents that can precisely manipulate the function of these important immune cell populations.

References

- 1. Establishment of anti-asialo-GM1 rabbit monoclonal antibodies capable of reducing natural killer cell activity in mice | PLOS One [journals.plos.org]

- 2. Differential Regulation of GM1 and Asialo-GM1 Expression by T Cells and Natural Killer (NK) Cells in Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. In vivo effects of anti-asialo GM1. I. Reduction of NK activity and enhancement of transplanted tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Asialo GM1 NK Cell Depleting Antibody Does Not Alter the Development of Bleomycin Induced Pulmonary Fibrosis | PLOS One [journals.plos.org]

- 7. Establishment of anti-asialo-GM1 rabbit monoclonal antibodies capable of reducing natural killer cell activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 9. This compound+ CD8+ T cells play a critical role in costimulation blockade–resistant allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - this compound+ CD8+ T cells play a critical role in costimulation blockade–resistant allograft rejection [jci.org]

- 11. Differential regulation of GM1 and asialo-GM1 expression by T cells and natural killer (NK) cells in respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Polyclonal Antibody, Functional Grade (16-6507-39) [thermofisher.com]

- 13. Treatment of mice with anti-asialo-GM1 antibody or poly-I:C: effects on metastasis dissociable from modulation of macrophage antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactivity of anti-asialo GM1 serum with tumoricidal and non-tumoricidal mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of asialo-GM1 positive liver cells from athymic nude or polyinosinic-polycytidylic acid-treated mice in suppressing colon-derived experimental hepatic metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The role of anti-asialo GM1 antibody-sensitive cells in the implementation of tumor-specific T cell-mediated immunity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Anti this compound antibody detected in the patients' sera from systemic lupus erythematosus and Behçet's diseases with neurological manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound as an accessory molecule determining the function and reactivity of cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Establishment of anti-asialo-GM1 rabbit monoclonal antibodies capable of reducing natural killer cell activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Asialo GM1 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asialo GM1 (GA1) is a neutral glycosphingolipid, structurally similar to the monosialoganglioside GM1 but lacking the sialic acid residue. While the functions of GM1 in the central nervous system (CNS) are extensively studied, the specific roles of this compound remain less understood. This technical guide provides a comprehensive overview of the current knowledge on this compound in the CNS, focusing on its distribution, involvement in neurological conditions, and interactions with neural cells. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes putative signaling interactions to serve as a valuable resource for the scientific community.

Expression and Localization of this compound in the CNS

This compound is primarily localized in the white matter of the brain, where it is a component of myelin.[1] This localization suggests a potential role in myelin formation, stability, or axon-glia interactions. While quantitative data on its precise concentration in different brain regions is scarce, studies in mouse models of GM1-gangliosidosis, a lysosomal storage disorder, have shown a significant accumulation of this compound in the optic and sciatic nerves.[2][3]

Table 1: Accumulation of this compound (GA1) in the Nervous System of a Mouse Model of GM1-Gangliosidosis

| Tissue | Age of Mice | Fold Increase in this compound (GA1) vs. Control | Reference |

| Optic Nerve | 7 and 10 months | Significantly increased | [2][3] |

| Sciatic Nerve | 7 and 10 months | Significantly increased | [2][3] |

Role in Neurological and Neuroinflammatory Conditions

The presence of antibodies against this compound has been associated with certain neurological disorders, particularly motor neuropathies.[4] This suggests a potential role for this compound as an autoantigen in these conditions.

In the context of neuroinflammation, studies on microglia, the resident immune cells of the CNS, have revealed that unlike GM1, this compound does not exhibit anti-inflammatory effects in response to lipopolysaccharide (LPS) stimulation.[5][6] This differential activity highlights the critical role of the sialic acid moiety in mediating the immunomodulatory functions of gangliosides.

Signaling and Cellular Interactions

The specific signaling pathways mediated by this compound in CNS cells are not well-elucidated. However, its structural similarity to GM1, a known modulator of various signaling cascades, suggests potential interactions with cell surface receptors and involvement in signal transduction. The lack of an anti-inflammatory response in microglia treated with this compound, in contrast to the effects of GM1, points towards distinct signaling mechanisms.[5][7]

Below is a conceptual diagram illustrating the differential effects of GM1 and this compound on microglial activation.

Figure 1: Differential effects of GM1 and this compound on microglia. This diagram illustrates that while GM1 can bind to microglial receptors and activate an anti-inflammatory signaling pathway, leading to a reduction in pro-inflammatory cytokines upon LPS stimulation, this compound does not elicit the same response.

Experimental Protocols

Immunohistochemistry for this compound in Brain Tissue

This protocol is adapted from general immunohistochemistry procedures for rodent brain tissue and may require optimization for specific antibodies and tissue preparations.[8][9][10]

Objective: To visualize the localization of this compound in fixed brain sections.

Materials:

-

Paraformaldehyde (4%) fixed rodent brain tissue

-

Cryostat or vibratome

-

Microscope slides

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody: Anti-Asialo GM1 antibody

-

Secondary antibody: Fluorophore-conjugated antibody against the host species of the primary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Tissue Sectioning: Cut 20-40 µm thick sections of the fixed brain tissue using a cryostat or vibratome.

-

Antigen Retrieval (if necessary): For paraffin-embedded tissues, deparaffinize sections and perform antigen retrieval using a citrate-based buffer.

-

Permeabilization and Blocking:

-

Wash sections three times for 5 minutes each in PBS.

-

Incubate sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the anti-Asialo GM1 antibody in the blocking solution to its optimal concentration.

-

Incubate the sections with the primary antibody solution overnight at 4°C.

-

-

Washing: Wash the sections three times for 10 minutes each in PBS.

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

-

Incubate the sections with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the sections three times for 10 minutes each in PBS, protected from light.

-

Incubate with DAPI solution for 5 minutes for nuclear staining.

-

Wash briefly in PBS.

-

Mount the sections on microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.

Figure 2: Workflow for Immunohistochemical Staining of this compound. This diagram outlines the key steps for visualizing this compound in brain tissue sections.

Flow Cytometry for this compound-Expressing CNS Cells

This protocol provides a general framework for identifying and quantifying cells expressing this compound from a single-cell suspension of brain tissue.[11][12]

Objective: To analyze the expression of this compound on the surface of different CNS cell populations.

Materials:

-

Freshly dissected brain tissue

-

Enzymatic digestion solution (e.g., Accutase)

-

Myelin removal solution (e.g., Percoll gradient or myelin removal beads)

-

FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Primary antibody: Fluorophore-conjugated anti-Asialo GM1 antibody

-

Antibodies for cell-specific markers (e.g., CD11b for microglia, GFAP for astrocytes, NeuN for neurons)

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Tissue Dissociation:

-

Mechanically mince the brain tissue.

-

Enzymatically digest the tissue to obtain a single-cell suspension.

-

-

Myelin Removal:

-

Remove myelin debris from the cell suspension using a Percoll gradient or myelin removal beads to enrich for the cellular fraction.

-

-

Cell Staining:

-

Resuspend the cells in FACS buffer.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate the cells with a cocktail of fluorophore-conjugated antibodies, including anti-Asialo GM1 and cell-specific markers, for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with FACS buffer.

-

Viability Staining: Resuspend the cells in FACS buffer containing a viability dye.

-

Data Acquisition: Acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to gate on live, single cells and then identify the percentage of different cell populations (microglia, astrocytes, neurons) that are positive for this compound.

Figure 3: Workflow for Flow Cytometry Analysis of this compound. This diagram shows the main steps for preparing and analyzing CNS cells for this compound expression.

Future Directions and Conclusion

The study of this compound in the central nervous system is an emerging field with many unanswered questions. While its presence in myelin is established, its precise physiological and pathological roles are yet to be fully elucidated. Future research should focus on:

-

Quantitative Mapping: Detailed quantitative analysis of this compound distribution across different brain regions and cell types in both healthy and diseased states.

-

Receptor Identification: Identifying the specific receptors or binding partners of this compound on neurons, microglia, and astrocytes to unravel its signaling pathways.

-

Functional Studies: Utilizing genetic models (e.g., knockout or knock-in mice) to investigate the functional consequences of this compound deficiency or overexpression in the CNS.

-

Therapeutic Potential: Exploring the potential of targeting this compound or its pathways for the treatment of neurological disorders.

References

- 1. Ganglio-N-tetraosylceramide (this compound), an antigen common to the brain and immune system: its localization in myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myelin Abnormalities in the Optic and Sciatic Nerves in Mice With GM1-Gangliosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myelin abnormalities in the optic and sciatic nerves in mice with GM1-gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The spectrum of neurologic disease associated with anti-GM1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory role of GM1 and other gangliosides on microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Immunohistochemistry (IHC) protocol [hellobio.com]

- 9. abms.kmu.edu.pk [abms.kmu.edu.pk]

- 10. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow Cytometry Analysis of Microglial Phenotypes in the Murine Brain During Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation [frontiersin.org]

Asialo GM1: A Key Marker for Natural Killer Cells in Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asialo GM1 is a neutral glycosphingolipid that has been widely adopted as a surface marker for the identification and functional characterization of natural killer (NK) cells, particularly in murine models. This technical guide provides a comprehensive overview of this compound, including its molecular nature, expression profile across various immune cell populations, and its role in NK cell biology. Detailed experimental protocols for the detection of this compound-positive cells, in vivo depletion of NK cells using anti-Asialo GM1 antibodies, and assessment of NK cell cytotoxicity are provided. Furthermore, this guide explores the association of this compound with lipid raft signaling platforms, offering insights into its potential role in modulating NK cell activation and effector functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development who are focused on leveraging NK cell biology for therapeutic innovation.

Introduction to this compound

This compound, also known as ganglio-N-tetraosylceramide, is a glycosphingolipid characterized by the absence of a sialic acid residue that is typically present in the ganglioside GM1.[1] Structurally, it is composed of a ceramide lipid anchor linked to a neutral oligosaccharide chain.[2] While present on various cell types, its relatively high expression on murine natural killer (NK) cells has established it as a valuable marker for this lymphocyte lineage.[3] The use of antibodies targeting this compound has become a cornerstone for in vivo and in vitro studies aimed at elucidating the multifaceted roles of NK cells in immune surveillance, anti-tumor immunity, and infectious disease.[4][5]

However, it is crucial to recognize that this compound is not exclusively expressed on NK cells. Its presence has been documented on other immune cell subsets, including subpopulations of T lymphocytes, basophils, and macrophages.[6][7][8] This lack of absolute specificity necessitates careful consideration in experimental design and data interpretation, particularly in studies involving the in vivo depletion of NK cells.

Expression of this compound on Immune Cells

The expression of this compound varies significantly among different immune cell populations and even within NK cell subsets. Understanding this differential expression is critical for the accurate identification and targeting of specific cell types.

Table 1: Quantitative Expression of this compound on Murine Immune Cell Subsets

| Cell Type | Subpopulation | Tissue/Organ | Percentage of this compound+ Cells | Reference |

| Natural Killer (NK) Cells | NK1.1+ | Spleen | ~93% | [6] |

| Conventional NK (cNK) | Multiple Organs | High | [9] | |

| Tissue-Resident NK (trNK) | Kidney | Reduced | [9] | |

| T Lymphocytes | αβ T cells | Spleen | ~13% | [6] |

| γδ T cells | Spleen | ~53% | [6] | |

| CD8+ T cells | Spleen | ~20% | [6] | |

| CD4+ T cells | Spleen | ~1% | [6] | |

| Basophils | Whole Population | Multiple Tissues | Constitutively Expressed | [7] |

This compound in NK Cell Signaling

While a direct, linear signaling cascade initiated by this compound has not been fully elucidated, substantial evidence points to its crucial role as a component of lipid rafts, which are specialized microdomains within the plasma membrane that serve as platforms for signal transduction.[6] In lymphocytes, the clustering of lipid rafts is integral to the formation of the immunological synapse, a critical interface for communication between immune cells and their targets.[6]

The localization of this compound within these lipid rafts suggests its involvement in the spatial organization of signaling molecules, thereby influencing the threshold and efficiency of NK cell activation. Upon engagement with target cells, signaling proteins, such as transmembrane receptors and G proteins, are recruited to these microdomains, initiating downstream signaling cascades that lead to cytokine production and the release of cytotoxic granules.[6]

Experimental Protocols

In Vivo Depletion of NK Cells using Anti-Asialo GM1 Antibody

This protocol describes a general procedure for the depletion of NK cells in mice using an anti-Asialo GM1 antibody. The optimal antibody concentration and frequency of injection should be validated for each new batch of antibody and experimental setting.

Materials:

-

Anti-Asialo GM1 antibody (functional grade)

-

Sterile, endotoxin-free PBS

-

Mice (e.g., C57BL/6 or BALB/c)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Reconstitution: Reconstitute the lyophilized anti-Asialo GM1 antibody in sterile, endotoxin-free water or PBS to the recommended concentration.

-

Dilution: Dilute the reconstituted antibody in sterile PBS to the final injection volume (typically 100-200 µL per mouse). A common starting dose is 10-20 µL of the reconstituted antibody stock per injection.[10]

-

Injection Schedule:

-

Validation: To confirm the efficiency of NK cell depletion, collect blood or spleen samples 4 and 7 days after the initial antibody administration. Analyze the percentage and absolute number of NK cells (e.g., using NKp46 as a marker) by flow cytometry.

Flow Cytometric Analysis of this compound Expression

This protocol outlines the staining of murine splenocytes for the analysis of this compound expression by flow cytometry.

Materials:

-

Single-cell suspension of murine splenocytes

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-mouse CD16/CD32)

-

Primary antibody: Rabbit anti-Asialo GM1 antibody

-

Secondary antibody: Fluorescently-conjugated anti-rabbit IgG

-

Antibodies for other cell surface markers (e.g., anti-CD3, anti-NK1.1)

-

Viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.

-

Viability Staining: Stain the cells with a viability dye according to the manufacturer's instructions.

-

Fc Block: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Primary Antibody Staining: Add the rabbit anti-Asialo GM1 antibody at the predetermined optimal concentration and incubate for 30 minutes on ice in the dark.

-

Wash: Wash the cells twice with FACS buffer.

-

Secondary Antibody Staining: Add the fluorescently-conjugated anti-rabbit IgG secondary antibody and incubate for 30 minutes on ice in the dark.

-

Co-staining: During or after the secondary antibody incubation, add other fluorescently-conjugated antibodies for co-staining of other cell surface markers.

-

Wash: Wash the cells twice with FACS buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

NK Cell Cytotoxicity Assay

This protocol describes a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure the cytotoxic activity of this compound-positive NK cells.

Materials:

-

Effector cells: Enriched this compound+ NK cells

-

Target cells (e.g., YAC-1 lymphoma cells)

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

⁵¹Cr-sodium chromate

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Resuspend target cells at 1 x 10^7 cells/mL in complete medium.

-

Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.

-

Wash the labeled target cells three times with complete medium.

-

Resuspend the cells at 1 x 10^5 cells/mL in complete medium.

-

-

Assay Setup:

-

Plate 100 µL of the labeled target cell suspension into a 96-well round-bottom plate.

-

Prepare serial dilutions of the effector NK cells and add 100 µL to the wells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

For spontaneous release control, add 100 µL of medium instead of effector cells.

-